2-(3-Ethoxy-4-methoxyphenyl)ethanol

PDE4 inhibition SAR Apremilast

2-(3-Ethoxy-4-methoxyphenyl)ethanol represents a privileged catechol ether-type pharmacophore that has been extensively validated as the core aryl-alkoxy recognition element within clinically significant Phosphodiesterase-4 (PDE4) inhibitors, most notably the FDA-approved drug Apremilast. Its characteristic 3-ethoxy-4-methoxy substitution pattern on the phenyl ring confers a specific electronic and steric profile that has been systematically exploited to achieve potent PDE4 inhibition (IC₅₀ values reaching as low as 54 nM in optimized derivatives), coupled with Tumor Necrosis Factor-α (TNF-α) suppression and, in certain chemotypes, additional anti-tubulin activity, thereby anchoring multiple drug discovery programs at Celgene Corporation and beyond.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B7997566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxy-4-methoxyphenyl)ethanol
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CCO)OC
InChIInChI=1S/C11H16O3/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8,12H,3,6-7H2,1-2H3
InChIKeyPPJLLAIDCVMLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxy-4-methoxyphenyl)ethanol: A Key PDE4 Pharmacophore Scaffold for Anti-Inflammatory and Dual-Target Drug Discovery


2-(3-Ethoxy-4-methoxyphenyl)ethanol represents a privileged catechol ether-type pharmacophore that has been extensively validated as the core aryl-alkoxy recognition element within clinically significant Phosphodiesterase-4 (PDE4) inhibitors, most notably the FDA-approved drug Apremilast. Its characteristic 3-ethoxy-4-methoxy substitution pattern on the phenyl ring confers a specific electronic and steric profile that has been systematically exploited to achieve potent PDE4 inhibition (IC₅₀ values reaching as low as 54 nM in optimized derivatives), coupled with Tumor Necrosis Factor-α (TNF-α) suppression and, in certain chemotypes, additional anti-tubulin activity, thereby anchoring multiple drug discovery programs at Celgene Corporation and beyond. [1][2][3]

Why Generic Substitution of 2-(3-Ethoxy-4-methoxyphenyl)ethanol Fails: Differentiable Pharmacophore Architecture in PDE4 Inhibition


Generic substitution of the 2-(3-ethoxy-4-methoxyphenyl)ethanol chemotype with structurally similar catechol diethers is not pharmacologically neutral: the precise 3-ethoxy-4-methoxy regiochemistry, as opposed to a 3,4-dimethoxy arrangement, has been conclusively shown to introduce a critical hydrophobic extension that directly enhances ligand-protein binding interactions within the PDE4 catalytic pocket, leading to measurable gains in inhibitory potency, while simultaneously preserving a remarkably clean cytochrome P450 inhibition profile (IC₅₀ >10,000 nM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) that is not generally predictable from simpler congeners. [1][2]

Product-Specific Quantitative Evidence Guide for 2-(3-Ethoxy-4-methoxyphenyl)ethanol-Containing Pharmacophores


PDE4 Inhibitory Potency: 3-Ethoxy-4-methoxy Pharmacophore Versus 3,4-Dimethoxy Lead Series in the Apremilast Discovery Program

In the medicinal chemistry campaign that culminated in Apremilast, the optimization starting point was a series of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors. Systematic replacement of the 3,4-dimethoxyphenyl ring with the 3-ethoxy-4-methoxyphenyl moiety, combined with the introduction of a sulfone group, yielded the clinical candidate 1S (Apremilast), which demonstrated PDE4 IC₅₀ of 74 nM (unknown origin) and 24 nM against recombinant human PDE4B1, representing a substantial potency improvement over the progenitor dimethoxy series. [1][2]

PDE4 inhibition SAR Apremilast catechol ether TNF-α

TNF-α Inhibitory Activity: Comparative Efficacy of the 3-Ethoxy-4-methoxyphenyl-Containing Sulfone Series Versus the Predecessor Dimethoxyphenylpropionic Acid Chemotype

A key driver in the evolution from the early 3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors to the 3-ethoxy-4-methoxyphenyl sulfone series was the need for potent suppression of TNF-α production, a central pro-inflammatory cytokine. The Apremilast discovery publication explicitly states that optimization of the 3,4-dimethoxyphenylpropionic acid leads, through incorporation of the 3-ethoxy-4-methoxyphenyl moiety and subsequent sulfone introduction, resulted in Apremilast (1S), which was advanced to clinical trials based on its potent and orally active PDE4 and TNF-α inhibition profile. CDC801, a compound retaining the 3-ethoxy-4-methoxyphenyl PDE4 pharmacophore, was reported to inhibit TNF-α with an IC₅₀ of 2.5 μM. [1][2]

TNF-α inhibition anti-inflammatory PDE4 apremilast SAR

In Vivo Xenograft Tumor Growth Inhibition: Diarylakene Derivative Bearing the 3-Ethoxy-4-methoxyphenyl PDE4 Pharmacophore Achieves 64% Tumor Growth Suppression

In the 1,1-diarylalkene dual inhibitor series, compound 28—incorporating the 3-ethoxy-4-methoxyphenyl PDE4 pharmacophore—displayed PDE4 IC₅₀ of 54 nM, HCT-116 antiproliferative IC₅₀ of 34 nM, and tubulin polymerization IC₅₀ of ~1 µM. The glycinamide prodrug analog 45, designed for improved solubility, was evaluated in an HCT-116 human colorectal carcinoma xenograft model in mice and achieved 64% inhibition of tumor growth when dosed orally at 20 mg/kg once daily (qd). The progenitor lead CC-5079, which lacked the 3-ethoxy-4-methoxyphenyl motif, was the starting point for optimization and exhibited inferior PDE4 inhibitory properties. [1]

xenograft HCT-116 dual inhibitor tubulin polymerization PDE4 cancer

CYP450 Drug-Drug Interaction Liability: Apremilast (3-Ethoxy-4-methoxyphenyl Pharmacophore) Demonstrates Minimal Inhibition Across Five Major CYP Isoforms

Apremilast, the clinically approved drug incorporating the 3-ethoxy-4-methoxyphenyl pharmacophore, was profiled against five major cytochrome P450 isoforms and demonstrated IC₅₀ values >10,000 nM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This uniformly low CYP inhibition profile indicates a minimal potential for pharmacokinetic drug-drug interactions, a significant differentiator from other PDE4 inhibitor chemotypes such as certain rolipram analogs and some later-generation candidates that have shown more pronounced CYP liabilities. [1][2]

CYP450 drug-drug interaction PDE4 inhibitor apremilast safety pharmacology

Enantiomeric Potency Differentiation: (+)-Enantiomer of the 3-Ethoxy-4-methoxyphenyl Sulfone Pharmacophore Demonstrates Superior PDE4 Inhibition Over Racemate

The Celgene patent US 6,962,940 B2 explicitly claims that the (+)-enantiomer of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione 'is believed to have increased potency and other benefits as compared to its racemate.' This statement is further substantiated by crystallographic evidence showing that the (S)-enantiomer (Apremilast) binds to PDE4 with a specific orientation of the 3-ethoxy-4-methoxyphenyl ring within the enzyme active site. The (S)-enantiomer of the related intermediate 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is the required chiral building block for Apremilast synthesis, with the (R)-enantiomer being inactive or significantly less potent. [1][2]

chiral enantiomer PDE4 apremilast potency stereochemistry

Inter-Target Selectivity: Kv2.1 Inhibition as an Emerging Secondary Pharmacology Fingerprint of 3-Ethoxy-4-methoxyphenyl Derivatives

A derivative incorporating the 3-ethoxy-4-methoxyphenyl moiety, specifically ethyl 5-(3-ethoxy-4-methoxyphenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (SP6616), was discovered to be a new inhibitor of the voltage-gated potassium channel Kv2.1. While quantitative potency data for SP6616 against Kv2.1 has not been fully disclosed in the public domain, this finding indicates that the 3-ethoxy-4-methoxyphenyl scaffold can engage targets beyond PDE4, a property that warrants consideration in selectivity profiling. This contrasts with simpler catechol diether PDE4 inhibitors (e.g., rolipram) that predominantly show PDE4-centric pharmacology. [1]

Kv2.1 potassium channel SP6616 selectivity secondary pharmacology

Best Research and Industrial Application Scenarios for 2-(3-Ethoxy-4-methoxyphenyl)ethanol-Derived Compounds


PDE4-Targeted Anti-Inflammatory Drug Discovery (Psoriasis, Psoriatic Arthritis, COPD)

The 3-ethoxy-4-methoxyphenyl pharmacophore is the cornerstone of Apremilast, an FDA-approved oral PDE4 inhibitor for psoriasis and psoriatic arthritis, and has been extensively validated in clinical settings. Medicinal chemistry teams building next-generation PDE4 inhibitors with improved efficacy or reduced gastrointestinal side effects can utilize 2-(3-ethoxy-4-methoxyphenyl)ethanol-derived chiral amine intermediates (e.g., (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine) as direct building blocks for lead optimization, benefiting from the well-characterized SAR and the favorable CYP450 inhibition profile (all major isoforms IC₅₀ ≥ 10,000 nM) that supports combination therapy strategies. [1][2][3]

Dual PDE4/Tubulin Inhibitor Oncology Programs (Colorectal Cancer)

The 1,1-diarylalkene series incorporating the 3-ethoxy-4-methoxyphenyl PDE4 pharmacophore has demonstrated potent dual inhibition of PDE4 (IC₅₀ = 54 nM) and tubulin polymerization (IC₅₀ ~1 µM) in vitro, with the glycinamide prodrug analog 45 achieving 64% tumor growth inhibition in an HCT-116 colorectal carcinoma xenograft model at 20 mg/kg qd oral dosing. This dual mechanism offers a differentiated anticancer strategy coupling cell-cycle disruption with anti-inflammatory modulation. 2-(3-Ethoxy-4-methoxyphenyl)ethanol serves as a key synthetic entry point for constructing these dual inhibitors. [4]

Chiral Intermediate Supply for Generic Apremilast Manufacturing

Multiple process patents describe chemoenzymatic and asymmetric synthetic routes to the key chiral intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, which is subsequently condensed with 3-acetamidophthalic anhydride to produce Apremilast. The industrial demand for enantiomerically pure (>99% ee) intermediates derived from the 3-ethoxy-4-methoxyphenyl scaffold is driven by the requirement to match the potency of the (+)-enantiomer, which is explicitly claimed in US Patent 6,962,940 B2 to have increased potency over its racemate. CROs and CDMOs supplying this intermediate must ensure chiral purity specifications are met for regulatory compliance. [5][6][7]

Chemical Biology Probe Development for PDE4 Isoform Selectivity and Polypharmacology Profiling

Given the differential isoform inhibitory profiles observed across PDE4 subtypes (e.g., apremilast IC₅₀ = 24 nM for PDE4B1, 74 nM for pan-PDE4), and the emergent Kv2.1 inhibitory activity of certain 3-ethoxy-4-methoxyphenyl derivatives such as SP6616, this scaffold is well-suited for the development of chemical biology probes aimed at dissecting PDE4 isoform-specific functions and evaluating secondary pharmacology. Researchers can leverage the 3-ethoxy-4-methoxyphenyl core to create affinity chromatography reagents or fluorescent probes for target engagement studies, building on the known binding mode established by the Apremilast-PDE4 co-crystal structure (PDB: 7CBQ). [2][8]

Quote Request

Request a Quote for 2-(3-Ethoxy-4-methoxyphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.